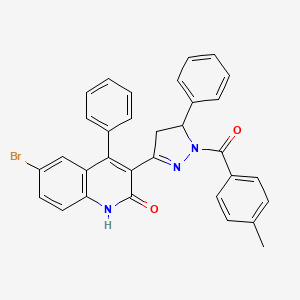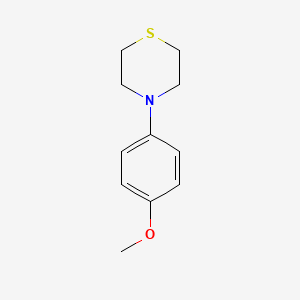![molecular formula C15H19NOS3 B11095851 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol CAS No. 300689-31-0](/img/structure/B11095851.png)
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol is a complex organic compound that features a benzothiazole moiety linked to a cyclohexanol ring via a sulfanyl bridge
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Attachment of the Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Cyclohexanol Derivative Formation: The final step involves the reaction of the benzothiazole-sulfanyl intermediate with a cyclohexanol derivative under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of benzothiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile: This compound also features a benzothiazole moiety but differs in its functional groups and overall structure.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds have a thiadiazinone ring, providing different chemical properties and biological activities.
Properties
CAS No. |
300689-31-0 |
|---|---|
Molecular Formula |
C15H19NOS3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-methylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C15H19NOS3/c1-18-13-8-4-5-9-15(13,17)10-19-14-16-11-6-2-3-7-12(11)20-14/h2-3,6-7,13,17H,4-5,8-10H2,1H3 |
InChI Key |
OXHBWMPKGGPMAO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCCC1(CSC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide](/img/structure/B11095768.png)
![ethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11095771.png)

![Dimethyl 4,4'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediylmethanediyl)]dibenzoate](/img/structure/B11095793.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11095795.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenol](/img/structure/B11095806.png)
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095817.png)
![4-Nitrobenzyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11095820.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11095824.png)
![2-({(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B11095828.png)
![O-{3-[(2-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11095831.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-octylbenzamide](/img/structure/B11095844.png)
